Guanosine-3'-monophosphate-5'-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine-3’-monophosphate-5’-diphosphate is a purine ribonucleoside diphosphate. It plays a crucial role in various biological processes, including cell growth and the biosynthesis of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine-3’-monophosphate-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The reaction conditions typically require the presence of magnesium ions (Mg²⁺) and a suitable buffer to maintain the pH at an optimal level for enzyme activity .
Industrial Production Methods
In industrial settings, guanosine-3’-monophosphate-5’-diphosphate is produced using recombinant Escherichia coli strains that overexpress the necessary enzymes for its biosynthesis. The production process involves fed-batch fermentation, where the recombinant E. coli is cultured in a bioreactor with controlled pH and nutrient supply . This method allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Guanosine-3’-monophosphate-5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally require controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of guanosine-3’-monophosphate-5’-diphosphate can lead to the formation of guanosine-3’-monophosphate-5’-triphosphate, while reduction can yield guanosine-3’-monophosphate .
Scientific Research Applications
Guanosine-3’-monophosphate-5’-diphosphate has a wide range of scientific research applications:
Mechanism of Action
Guanosine-3’-monophosphate-5’-diphosphate exerts its effects by interacting with specific molecular targets and pathways. It acts as a substrate for various enzymes involved in nucleotide metabolism and cell signaling . The compound can modulate the activity of G-protein coupled receptors and other signaling proteins, leading to changes in cellular processes such as gene expression and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Cyclic guanosine monophosphate (cGMP): A cyclic nucleotide derived from guanosine triphosphate (GTP) that acts as a second messenger in various physiological processes.
Guanosine-5’-diphosphate (GDP): A guanine nucleotide containing two phosphate groups esterified to the sugar moiety.
Guanosine-5’-triphosphate (GTP): A guanine nucleotide with three phosphate groups, involved in protein synthesis and signal transduction.
Uniqueness
Guanosine-3’-monophosphate-5’-diphosphate is unique due to its specific structure, which includes both a monophosphate and a diphosphate group. This dual functionality allows it to participate in a wider range of biochemical reactions compared to other guanosine nucleotides .
Properties
CAS No. |
58902-76-4 |
---|---|
Molecular Formula |
C10H16N5O14P3 |
Molecular Weight |
523.18 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(28-30(18,19)20)3(27-9)1-26-32(24,25)29-31(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
HEYSFDAMRDTCJM-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.